molecular formula C12H14N2O B13021469 2-(8-Methoxyquinolin-3-yl)ethan-1-amine

2-(8-Methoxyquinolin-3-yl)ethan-1-amine

Cat. No.: B13021469
M. Wt: 202.25 g/mol
InChI Key: GCQSRADGKGGMPA-UHFFFAOYSA-N
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Description

2-(8-Methoxyquinolin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and an ethylamine chain at the 3rd position. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxyquinolin-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Ethylamine Chain Addition: The ethylamine chain can be introduced through nucleophilic substitution reactions, where the quinoline derivative is reacted with ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxyquinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethylamine chain can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(8-Methoxyquinolin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Methoxyquinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Hydroxyquinolin-3-yl)ethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(8-Chloroquinolin-3-yl)ethan-1-amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(8-Methoxyquinolin-3-yl)ethan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(8-methoxyquinolin-3-yl)ethanamine

InChI

InChI=1S/C12H14N2O/c1-15-11-4-2-3-10-7-9(5-6-13)8-14-12(10)11/h2-4,7-8H,5-6,13H2,1H3

InChI Key

GCQSRADGKGGMPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CCN

Origin of Product

United States

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